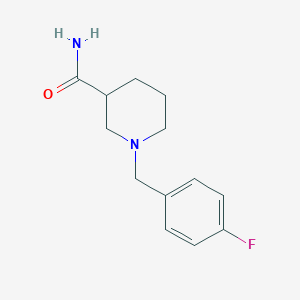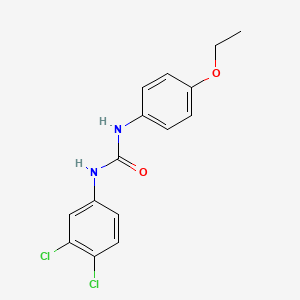![molecular formula C18H21NO4S B5151943 ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MSV-III, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSV-III is a glycine derivative that has been synthesized using various methods, including the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride.
Mécanisme D'action
The mechanism of action of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to inhibit the activity of glutamate decarboxylase, an enzyme that is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition may lead to a decrease in the release of glutamate, which can cause neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has various biochemical and physiological effects. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its high purity and stability. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
For the study of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate include investigating its potential therapeutic applications in other fields and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of glycine with 2-methylbenzene and 4-methylbenzenesulfonyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in its pure form.
Applications De Recherche Scientifique
Ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential therapeutic applications in various fields, including neuroprotection, anti-inflammatory, and anti-cancer. Studies have shown that ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has neuroprotective effects, which may be attributed to its ability to inhibit the release of glutamate, a neurotransmitter that is involved in neuronal damage. ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(17-8-6-5-7-15(17)3)24(21,22)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXCXATJMLNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)


![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)